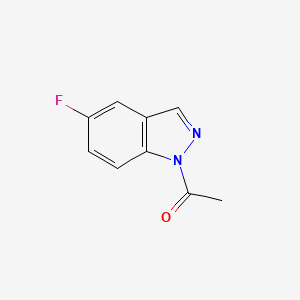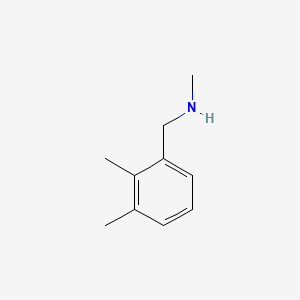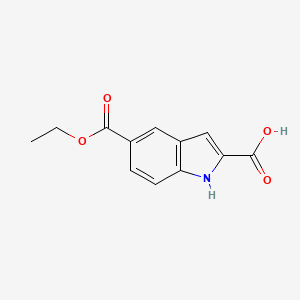
5-(Ethoxycarbonyl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Ethoxycarbonyl)-1H-indole-2-carboxylic acid” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The ethoxycarbonyl group (also known as an ester) and the carboxylic acid group are common functional groups in organic chemistry, often involved in various chemical reactions .
Chemical Reactions Analysis
Indoles, carboxylic acids, and esters are all reactive groups that can participate in a variety of chemical reactions. Indoles can undergo electrophilic substitution, while carboxylic acids and esters can participate in nucleophilic acyl substitution . The exact reactions “this compound” can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As an indole derivative with carboxylic acid and ester groups, it would likely be polar and could potentially form hydrogen bonds . Its exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .Safety and Hazards
Orientations Futures
The study of indole derivatives is a rich field with potential applications in medicinal chemistry, materials science, and other areas . “5-(Ethoxycarbonyl)-1H-indole-2-carboxylic acid” could potentially be studied for its chemical reactivity, its potential biological activity, or its physical properties .
Propriétés
IUPAC Name |
5-ethoxycarbonyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)7-3-4-9-8(5-7)6-10(13-9)11(14)15/h3-6,13H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIJQVTXEFFFIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
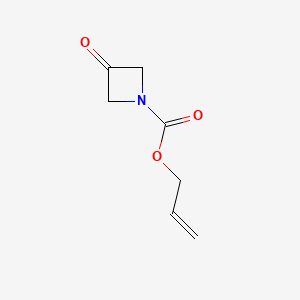




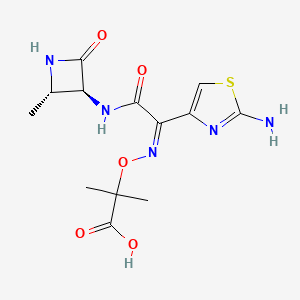


![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)
![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)
